2-(4-(Isopropylthio)phenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes chemical properties like acidity/basicity, stability, and reactivity.Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to the specified chemical have been synthesized through various methods, including microwave-assisted synthesis, which offers an eco-friendly alternative to conventional methods. For example, a study reported the efficient microwave-assisted synthesis of a compound with a chair conformation for the piperazine ring, highlighting the significance of microwave irradiation in accelerating chemical reactions (Said et al., 2020). Another approach involves the one-pot Biginelli synthesis, demonstrating an efficient method to obtain dihydropyrimidinone derivatives containing a piperazine or morpholine moiety, emphasizing the importance of simple and efficient synthesis methods (Bhat et al., 2018).
Biological Activities
Compounds structurally related to the query molecule have been evaluated for their pharmacological properties, including antipsychotic, antibacterial, antifungal, and anticancer activities. For instance, derivatives of biphenyl moiety linked with aryl piperazine have shown considerable anti-dopaminergic and anti-serotonergic activity, suggesting potential antipsychotic applications (Bhosale et al., 2014). Similarly, 1,2,4-triazine derivatives bearing a piperazine amide moiety exhibited promising antiproliferative effects against breast cancer cells, indicating their potential as anticancer agents (Yurttaş et al., 2014).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It also includes appropriate handling and disposal procedures.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and unanswered questions about the compound’s properties or behavior.
Please consult with a professional chemist or a trusted source for specific information and always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2S2/c1-16(2)29-18-7-5-17(6-8-18)14-22(26)24-9-11-25(12-10-24)23(27)20-15-19(20)21-4-3-13-28-21/h3-8,13,16,19-20H,9-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFMUAABVJETIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Isopropylthio)phenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone |
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